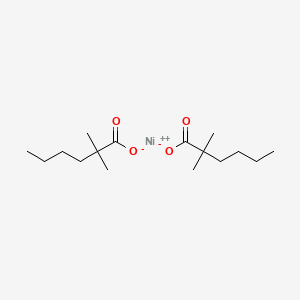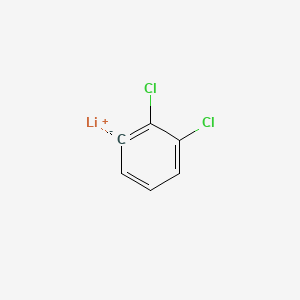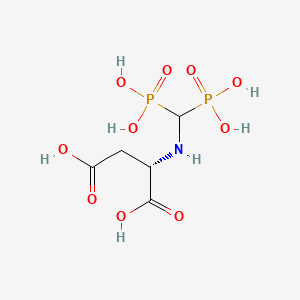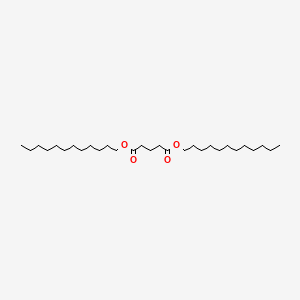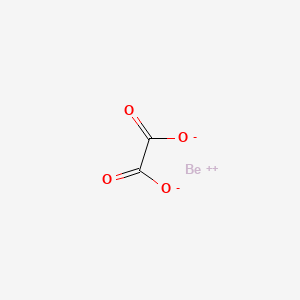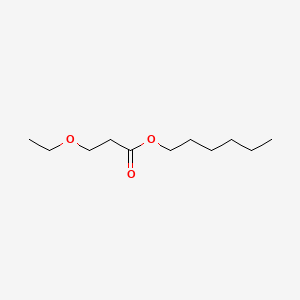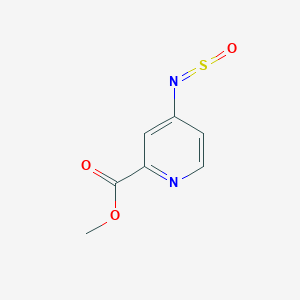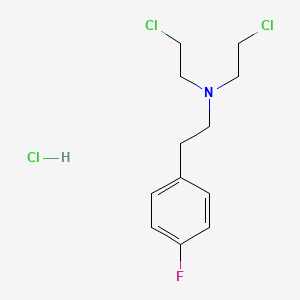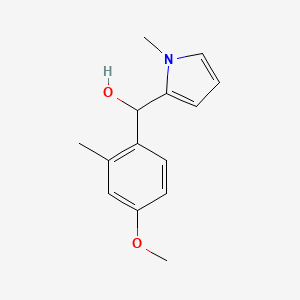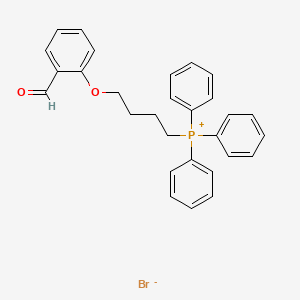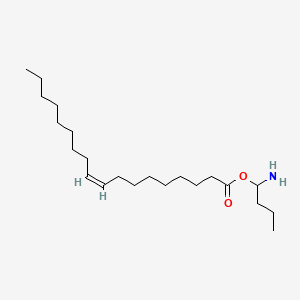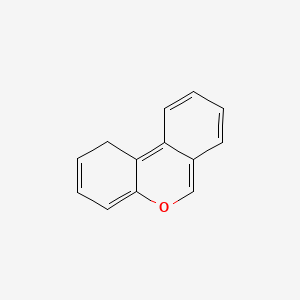
1H-Dibenzo(b,d)pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Dibenzo(b,d)pyran, also known as dibenzo-α-pyrone, is a heterocyclic compound that consists of two benzene rings fused to a pyran ring. This compound is a member of the dibenzo-α-pyrone family, which is known for its diverse biological activities and structural complexity. It is commonly found in natural products, particularly in fungi, lichens, and plants, and has been studied for its potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(b,d)pyran can be synthesized through various methods. One common approach involves the Rhodium(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is efficient and involves a cascade reaction that leads to the formation of the dibenzo-α-pyrone structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then extracted and purified to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and leads to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as Rhodium(III) are commonly used.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Various substituted dibenzo-α-pyrone derivatives.
Aplicaciones Científicas De Investigación
1H-Dibenzo(b,d)pyran has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its antimicrobial, antioxidant, and cytotoxic properties.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses
Mecanismo De Acción
The mechanism of action of 1H-Dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1H-Dibenzo(b,d)pyran can be compared with other similar compounds such as:
Urolithins: These are metabolites of ellagic acid and share a similar dibenzo-α-pyrone structure. They are known for their anti-inflammatory and anticancer properties.
Benzocoumarins: These compounds also contain a fused benzene and pyran ring system and exhibit various biological activities.
Tetrahydrobenzo(b,d)pyrans: These are hydrogenated derivatives of dibenzo-α-pyrone and are studied for their pharmaceutical applications
Propiedades
Número CAS |
229-96-9 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1H-benzo[c]chromene |
InChI |
InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-6,8-9H,7H2 |
Clave InChI |
CQXBYXVFRAMLRT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=C3C=CC=CC3=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


